molecular formula C33H36N2O5 B12016383 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 488121-40-0

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12016383
CAS No.: 488121-40-0
M. Wt: 540.6 g/mol
InChI Key: CMFDAUIHXOCCPI-OWWNRXNESA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrrole Ring: This can be achieved through a condensation reaction involving an appropriate diketone and an amine.

    Introduction of the Benzyloxy Group: This step may involve a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative.

    Addition of the Morpholinoethyl Group: This can be done through an alkylation reaction using a morpholine derivative and an alkyl halide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy and morpholinoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: shares structural similarities with other compounds that have benzyloxy, morpholinoethyl, and pyrrole moieties.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-piperidinoethyl)-1H-pyrrol-2(5H)-one: This compound has a piperidinoethyl group instead of a morpholinoethyl group.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-pyrrolidinoethyl)-1H-pyrrol-2(5H)-one: This compound has a pyrrolidinoethyl group instead of a morpholinoethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

488121-40-0

Molecular Formula

C33H36N2O5

Molecular Weight

540.6 g/mol

IUPAC Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H36N2O5/c1-3-24-9-11-26(12-10-24)30-29(32(37)33(38)35(30)16-15-34-17-19-39-20-18-34)31(36)28-14-13-27(21-23(28)2)40-22-25-7-5-4-6-8-25/h4-14,21,30,36H,3,15-20,22H2,1-2H3/b31-29+

InChI Key

CMFDAUIHXOCCPI-OWWNRXNESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN5CCOCC5

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN5CCOCC5

Origin of Product

United States

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